2,3,4,6,7,8,9,10-Octahydro-1H-pyrimido[1,2-a]azepin-5-ium;3-oxoisoindol-1-olate 2,3,4,6,7,8,9,10-Octahydro-1H-pyrimido[1,2-a]azepin-5-ium;3-oxoisoindol-1-olate
Brand Name: Vulcanchem
CAS No.: 119812-51-0
VCID: VC0039752
InChI: InChI=1S/C9H16N2.C8H5NO2/c1-2-5-9-10-6-4-8-11(9)7-3-1;10-7-5-3-1-2-4-6(5)8(11)9-7/h1-8H2;1-4H,(H,9,10,11)
SMILES: C1CCC2=NCCCN2CC1.C1=CC=C2C(=C1)C(=O)NC2=O
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

2,3,4,6,7,8,9,10-Octahydro-1H-pyrimido[1,2-a]azepin-5-ium;3-oxoisoindol-1-olate

CAS No.: 119812-51-0

Main Products

VCID: VC0039752

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

2,3,4,6,7,8,9,10-Octahydro-1H-pyrimido[1,2-a]azepin-5-ium;3-oxoisoindol-1-olate - 119812-51-0

CAS No. 119812-51-0
Product Name 2,3,4,6,7,8,9,10-Octahydro-1H-pyrimido[1,2-a]azepin-5-ium;3-oxoisoindol-1-olate
Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
Standard InChI InChI=1S/C9H16N2.C8H5NO2/c1-2-5-9-10-6-4-8-11(9)7-3-1;10-7-5-3-1-2-4-6(5)8(11)9-7/h1-8H2;1-4H,(H,9,10,11)
Standard InChIKey BLFUSYFCQXDQCF-UHFFFAOYSA-N
SMILES C1CCC2=NCCCN2CC1.C1=CC=C2C(=C1)C(=O)NC2=O
Canonical SMILES C1CCC2=[N+](CC1)CCCN2.C1=CC=C2C(=C1)C(=NC2=O)[O-]
PubChem Compound 14331607
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator